4-(Dimethoxymethyl)benzonitrile
Overview
Description
4-(Dimethoxymethyl)benzonitrile is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol . It belongs to the family of nitriles, which are characterized by a carbon-nitrogen triple bond. This compound is a colorless liquid with a faint aromatic odor.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Dimethoxymethyl)benzonitrile can be synthesized from 4-cyanobenzaldehyde and trimethoxymethane . The reaction typically involves the use of amberlyst-15 in acetonitrile as a catalyst, and the process is carried out for about one hour . Another method involves the use of ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of ionic liquids in industrial settings is particularly advantageous due to their role in catalysis, phase separation, and solvent properties .
Chemical Reactions Analysis
Types of Reactions: 4-(Dimethoxymethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or hydrochloric acid in aqueous or organic solvents.
Major Products Formed:
Oxidation: 4-(Dimethoxymethyl)benzoic acid.
Reduction: 4-(Dimethoxymethyl)benzylamine.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
4-(Dimethoxymethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Dimethoxymethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s nitrile group is reactive and can form covalent bonds with nucleophiles, leading to various biological and chemical effects. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
- 4-Methoxybenzonitrile
- 4-Ethoxybenzonitrile
- 4-(Dimethylamino)methylbenzonitrile
Comparison: 4-(Dimethoxymethyl)benzonitrile is unique due to its dimethoxymethyl group, which imparts distinct chemical properties compared to other benzonitriles. This group enhances its solubility in organic solvents and affects its reactivity in chemical reactions .
Properties
IUPAC Name |
4-(dimethoxymethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-12-10(13-2)9-5-3-8(7-11)4-6-9/h3-6,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIKLOZUJNGBNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C=C1)C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544603 | |
Record name | 4-(Dimethoxymethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70544603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90921-71-4 | |
Record name | 4-(Dimethoxymethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70544603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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